molecular formula C17H14BrN3O3 B2393548 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 428458-95-1

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2393548
M. Wt: 388.221
InChI Key: HTVPZGITLULPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and studied for its potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of this compound involves the use of hydrazine-coupled pyrazoles. The structures of the synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

Scientific Research Applications

“5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a type of organic compound that contains a pyrrole ring, a pyrimidine ring, and a bromophenyl group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.

For example, compounds with a pyrrole ring are known to have antimicrobial, antifungal, and antitumor activities . They can be used in the development of new drugs to treat various diseases. The methods of application or experimental procedures would depend on the specific disease being treated and the drug delivery method being used.

The bromophenyl group can enhance the biological activity of the compound, making it more effective in its applications . The specific results or outcomes obtained would depend on the specific application of the compound.

  • Medicinal Chemistry

    • Compounds with a pyrrole ring are known to have antimicrobial, antifungal, and antitumor activities . They can be used in the development of new drugs to treat various diseases.
    • The bromophenyl group can enhance the biological activity of the compound, making it more effective in its applications .
  • Molecular Simulation Studies

    • Molecular simulation studies can be performed to justify the potent in vitro antipromastigote activity of similar compounds . These studies can provide insights into the binding free energy and fitting pattern in the active site .
  • Synthesis of Chalcone Derivatives

    • Chalcone derivatives have a wide range of biological activities and are important in medicinal chemistry . The synthesis of these derivatives involves various chemical reactions and procedures .
  • Biological Activities of Pyrazoline Derivatives

    • Pyrazoline derivatives, which can be synthesized from chalcone derivatives, have shown various biological activities . For example, they can significantly reduce AchE levels .
  • Chemical Synthesis

    • This compound could potentially be used in the synthesis of other complex organic compounds . For example, it could be used as a starting material or intermediate in the synthesis of various chalcone derivatives .
  • Pharmaceutical Research

    • Compounds with similar structures have been used in the development of various pharmaceutical drugs . For example, they have been used in the development of drugs with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Molecular Simulation Studies

    • Molecular simulation studies can be performed to justify the potent in vitro antipromastigote activity of similar compounds . These studies can provide insights into the binding free energy and fitting pattern in the active site .
  • Biological Activities of Pyrazoline Derivatives

    • Pyrazoline derivatives, which can be synthesized from chalcone derivatives, have shown various biological activities . For example, they can significantly reduce AchE levels .

properties

IUPAC Name

5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-19-15(22)14(16(23)20(2)17(19)24)10-13-4-3-9-21(13)12-7-5-11(18)6-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPZGITLULPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Br)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.